molecular formula C14H22N2O2S B13892803 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide

Cat. No.: B13892803
M. Wt: 282.40 g/mol
InChI Key: TZUKARJXGMPNPF-UHFFFAOYSA-N
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Description

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an acetyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired compound . Another approach includes reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or dimethylamino groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H22N2O2S/c1-10(17)11-6-7-12(19-11)13(18)15-8-14(2,3)9-16(4)5/h6-7H,8-9H2,1-5H3,(H,15,18)

InChI Key

TZUKARJXGMPNPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC(C)(C)CN(C)C

Origin of Product

United States

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